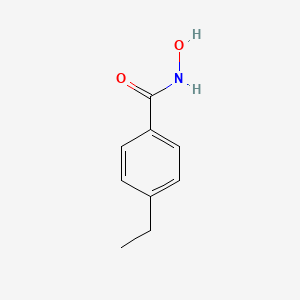

4-Ethyl-N-hydroxybenzamide

Description

Contextualizing N-Hydroxybenzamides within Chemical Biology and Medicinal Chemistry

N-Hydroxybenzamides are a prominent class of compounds in the fields of medicinal chemistry and chemical biology, largely due to the presence of the hydroxamic acid functional group (-CONHOH). vnu.edu.vn This moiety is a highly effective chelator of metal ions, particularly zinc (Zn²⁺). vnu.edu.vn Many enzymes, known as metalloenzymes, require a zinc ion in their active site to function. The ability of the hydroxamic acid group to bind to this zinc ion allows N-hydroxybenzamide derivatives to act as potent and often specific enzyme inhibitors. vnu.edu.vn

The most notable application of this inhibitory action is in the development of Histone Deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a critical role in gene expression regulation, and their inhibition has become a validated strategy for cancer therapy. vnu.edu.vnnih.gov Consequently, several N-hydroxybenzamide derivatives have been developed as anti-cancer agents, with some receiving FDA approval for treating various malignancies. vnu.edu.vn Beyond oncology, the N-hydroxybenzamide scaffold has been explored for a range of other therapeutic applications, including antimicrobial, tandfonline.commdpi.com anti-inflammatory, mdpi.com and antiprotozoal activities. nih.govacs.org Their versatility makes them a subject of ongoing research for discovering new therapeutic agents. ontosight.ai

Significance of 4-Ethyl-N-hydroxybenzamide as a Research Scaffold

A research scaffold is a core molecular structure that serves as a starting point for the synthesis of new compounds with desired properties. While extensive research focusing exclusively on this compound is not prominent in the literature, its structure is significant as a foundational scaffold for several key reasons:

The N-Hydroxybenzamide Core: This part of the molecule provides the crucial zinc-binding functionality that is central to the biological activity of many of its derivatives, particularly as enzyme inhibitors. vnu.edu.vnsmolecule.com Its presence immediately establishes the molecule as a potential starting point for developing agents that target metalloenzymes.

The 4-Ethyl Substituent: The ethyl group at the para-position of the benzene (B151609) ring is a simple, lipophilic (fat-soluble) modification. In medicinal chemistry, adding such alkyl groups is a common strategy to fine-tune a molecule's properties. It can enhance the compound's ability to cross cell membranes and can improve its fit into hydrophobic pockets within a target enzyme's active site. The study of related compounds, such as N-(4-ethylbenzoyl)-2-hydroxybenzamide, which has shown activity against various parasites, demonstrates the utility of incorporating an ethyl-phenyl group into more complex, biologically active molecules. nih.govacs.orgasm.org

Therefore, this compound represents a simple, yet valuable, scaffold. It combines the well-established biological anchor of the N-hydroxybenzamide group with a fundamental chemical modification (the ethyl group) that allows researchers to systematically probe how small changes in lipophilicity and size impact biological activity.

Overview of Key Research Areas Pertaining to N-Hydroxybenzamide Derivatives

The N-hydroxybenzamide scaffold has given rise to a diverse array of derivatives that are being investigated across multiple fields of research.

Histone Deacetylase (HDAC) Inhibition: This remains the most significant research area for N-hydroxybenzamide derivatives. Scientists are designing and synthesizing novel compounds as potent HDAC inhibitors for cancer treatment. nih.govnih.gov Research efforts focus on creating derivatives with improved potency and selectivity for specific HDAC isoforms to develop more effective and less toxic cancer therapies. smolecule.comresearchgate.net Some advanced designs include dual-target inhibitors, such as molecules that inhibit both HDAC and other cancer-related targets like PI3K or FAK. nih.govnih.gov

Antimicrobial Agents: There is growing interest in N-hydroxybenzamide derivatives as a source of new antimicrobial drugs. Studies have demonstrated that various substituted N-hydroxybenzamides exhibit activity against both bacteria and fungi. tandfonline.commdpi.com Furthermore, specific derivatives have been identified as potent agents against protozoan parasites, including Toxoplasma gondii, the cause of toxoplasmosis, and Plasmodium falciparum, a causative agent of malaria. nih.govacs.orgasm.org

Anti-Inflammatory Activity: The role of metalloenzymes in inflammation has prompted investigations into N-hydroxybenzamide derivatives for their anti-inflammatory potential. Certain derivatives have shown the ability to inhibit key inflammatory pathways, making them candidates for further research in this area. mdpi.com

Chemical Probes and Intermediates: Simpler N-hydroxybenzamide derivatives serve as valuable building blocks in organic synthesis for creating more complex molecules. ontosight.ai They are also used as chemical probes, which are tools that help researchers study the function and role of specific enzymes and pathways in biological systems. ontosight.ai

The table below summarizes some of the N-hydroxybenzamide derivatives mentioned and their primary area of research.

| Compound Name | Key Research Area |

| N-hydroxycinnamamide derivatives | HDAC Inhibition, Cancer Research vnu.edu.vn |

| N-hydroxybenzamide derivatives with indole (B1671886) cap | HDAC Inhibition, Cancer Research nih.gov |

| 2-amino-N-hydroxybenzamide derivatives | Antimicrobial Agents tandfonline.com |

| 4-(aminomethyl)-N-hydroxybenzamide | HDAC Inhibition, Epigenetics smolecule.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Antimicrobial and Anti-inflammatory Agents mdpi.com |

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Antiprotozoal Agents nih.govacs.org |

| Quinazolin-4-one based hydroxamic acids | Dual PI3K/HDAC Inhibition, Cancer Research nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

87828-95-3 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-ethyl-N-hydroxybenzamide |

InChI |

InChI=1S/C9H11NO2/c1-2-7-3-5-8(6-4-7)9(11)10-12/h3-6,12H,2H2,1H3,(H,10,11) |

InChI Key |

IEGRWWUXMCFTHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Ethyl N Hydroxybenzamide Analogues

Established Synthetic Routes for N-Hydroxybenzamide Core Structures

The synthesis of the N-hydroxybenzamide core is a critical step and typically involves the formation of an amide bond between a benzoic acid derivative and hydroxylamine (B1172632). unimi.itwikipedia.org This process can be approached through several well-established strategies.

Amide Bond Formation Strategies

The foundational method for creating the N-hydroxybenzamide structure is the nucleophilic acyl substitution reaction. unimi.it This typically begins with a carboxylic acid, such as 4-ethylbenzoic acid, which is activated to make it more susceptible to nucleophilic attack. Common activation methods include conversion to an acyl chloride or an ester. unimi.itacs.org

The activated carboxylic acid derivative is then reacted with hydroxylamine or one of its salts. wikipedia.org The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated benzoic acid. This reaction results in the formation of the stable amide bond, yielding the desired hydroxamic acid. acs.org Various coupling reagents used in peptide synthesis can also be employed to facilitate this amide bond formation directly from the carboxylic acid, enhancing efficiency and yield. researchgate.net

Hydroxamic Acid Functional Group Introduction

The introduction of the hydroxamic acid moiety, -C(=O)N(OH)-, is the defining step in the synthesis. The most direct method involves the reaction of an activated carboxylic acid derivative (e.g., an ester or acyl chloride) with hydroxylamine (NH₂OH). wikipedia.org Due to the higher nucleophilic character of the nitrogen atom in hydroxylamine compared to its oxygen atom, the reaction almost exclusively produces the hydroxamic acid rather than an O-acyl hydroxylamine ester. unimi.itacs.org

Alternative reagents, such as protected forms of hydroxylamine like O-tritylhydroxylamine, can be used. The advantage of using such protected reagents is the ease of deprotection under mild acidic conditions, which can be beneficial when sensitive functional groups are present in the molecule. nih.gov

Advanced Catalytic Approaches

Modern synthetic chemistry has introduced advanced catalytic methods to streamline the synthesis of amides and their derivatives. While traditional methods are robust, catalytic approaches can offer milder reaction conditions and improved efficiency. For instance, enzyme-catalyzed reactions, utilizing proteases or lipases, can form amide bonds. These biocatalytic methods often operate in non-aqueous environments to favor synthesis over hydrolysis. nih.gov

Additionally, chiral N-hydroxybenzamides have been synthesized to serve as precursors for chiral N-oxyl radicals, which can act as catalysts in asymmetric oxidation reactions. acs.org This highlights the role of the N-hydroxybenzamide core in the development of novel catalytic systems. Research has also explored the use of masked O-isocyanate precursors, which react with unactivated carboxylic acids to form hydroxamates, offering a method with broad functional group tolerance. organic-chemistry.org

Strategies for Para-Substitution and Ethyl Group Incorporation on the Benzene (B151609) Ring

The synthesis of 4-Ethyl-N-hydroxybenzamide specifically requires the presence of an ethyl group at the para position (position 4) of the benzene ring. This is typically achieved by starting with a commercially available or synthesized precursor, 4-ethylbenzoic acid. chemicalbook.comchemicalbook.com

Several synthetic routes can produce 4-ethylbenzoic acid:

Friedel-Crafts Acylation followed by Reduction : A common approach involves the Friedel-Crafts acylation of benzene with an acetyl group to form acetophenone. The subsequent introduction of the ethyl group can be challenging due to the directing effects of the substituents. A more effective strategy is the Friedel-Crafts acylation of ethylbenzene. However, to achieve para-selectivity, a common strategy is to first introduce a meta-directing group. For example, a two-carbon acyl group can be introduced via Friedel-Crafts acylation, which directs subsequent reactions to the meta position. This carbonyl group can then be reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. youtube.com

Oxidation of 4-Ethyltoluene (B166476) : If 4-ethyltoluene is available, the methyl group can be selectively oxidized to a carboxylic acid to yield 4-ethylbenzoic acid.

From Ethylbenzene : A multi-step synthesis can start with ethylbenzene, converting it to p-ethylbenzene-2,2,2-trichloroethanol, which is then oxidized using hydrogen peroxide in the presence of a base to form 4-ethylbenzoic acid. chemicalbook.comchemicalbook.com

The ethyl group is an ortho, para-directing activator, meaning that in electrophilic aromatic substitution reactions on ethylbenzene, incoming electrophiles are directed to the ortho and para positions. libretexts.orgresearchgate.net This directing effect is crucial for synthesizing the desired 4-substituted pattern.

Derivatization Techniques for Analog Generation and Structural Diversification

To explore structure-activity relationships or develop new molecules with specific properties, the this compound scaffold can be modified. Derivatization often focuses on three key areas: the cap group (the ethyl-benzene part), the zinc-binding group (the hydroxamic acid), and a linker region that may connect these two. nih.gov

Linker Modifications and Their Synthetic Implications

In many biologically active hydroxamic acid derivatives, a linker region connects the aryl cap group to the hydroxamic acid. nih.gov While this compound itself has a direct connection, its analogues can incorporate various linkers to alter properties like flexibility, binding affinity, and spatial orientation. nih.govscience.gov

Synthetic Implications of Linker Modifications:

Flexibility and Rigidity : Aliphatic chains, such as 6-bromohexanoic acid, can be incorporated to provide flexibility, which may be optimal for binding to biological targets. nih.gov Conversely, aromatic linkers, like 3-(4-bromophenyl)propionic acid, introduce rigidity, which can sometimes reduce activity. nih.gov

Synthesis : Introducing these linkers involves multi-step synthetic sequences. For example, a linker containing a carboxylic acid can be coupled to an amino-functionalized cap group, followed by the conversion of the linker's terminal functional group into a hydroxamic acid.

Example of Linker Incorporation : A common strategy involves using a starting material like 4-aminobenzoic acid. The amino group can be acylated with a molecule that will become the linker and cap. The carboxylic acid group of the original 4-aminobenzoic acid is then converted into the hydroxamic acid in the final steps. This modular approach allows for the synthesis of a library of compounds with different linkers and caps.

Table of Synthetic Strategies and Modifications

| Synthetic Step | Description | Key Reagents/Methods | Reference |

|---|---|---|---|

| Amide Bond Formation | Coupling of a 4-ethylbenzoic acid derivative with hydroxylamine. | Acyl chlorides, Esters, Peptide coupling reagents (e.g., EDC, HATU). | unimi.itwikipedia.orgacs.org |

| Para-Ethyl Group Introduction | Synthesis of the 4-ethylbenzoyl precursor. | Friedel-Crafts acylation followed by Wolff-Kishner or Clemmensen reduction. | youtube.com |

| Hydroxamic Acid Formation | Direct conversion of carboxylic acids or esters to hydroxamic acids. | Hydroxylamine (NH₂OH), O-Tritylhydroxylamine. | wikipedia.orgnih.gov |

| Linker Modification | Introduction of aliphatic or aromatic linkers for analog synthesis. | Coupling reactions with bifunctional molecules (e.g., 6-bromohexanoic acid). | nih.gov |

Stereochemical Considerations in Analogue Synthesis

The synthesis of analogues of this compound often involves the introduction of chiral centers, necessitating careful consideration of stereochemistry. The spatial arrangement of atoms in these analogues can significantly influence their biological activity, making stereoselective synthesis a critical aspect of their design and development. Key stereochemical considerations include asymmetric synthesis, chiral resolution of racemic mixtures, and the potential for atropisomerism in sterically hindered analogues.

Asymmetric Synthesis:

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. For analogues of this compound, this can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysts: Metal complexes with chiral ligands or organocatalysts can be employed to catalyze reactions in an enantioselective manner. mdpi.com For instance, chiral hydroxamic acid ligands have been utilized in asymmetric synthesis to achieve high levels of stereochemical control. mdpi.comnih.gov These ligands can coordinate with metal catalysts to create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com

Substrate Control: If the starting material already contains a chiral center, its stereochemistry can influence the formation of new stereocenters.

The choice of method depends on the specific structure of the analogue being synthesized and the desired stereochemical outcome.

Chiral Resolution:

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them. wikipedia.org Common methods include:

Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. nih.gov

Atropisomerism:

In some analogues of this compound, particularly those with bulky substituents on the benzamide (B126) ring or the N-hydroxy group, restricted rotation around a single bond can lead to the existence of stable rotational isomers known as atropisomers. If these atropisomers are non-superimposable mirror images, they are enantiomers and may exhibit different biological activities. The synthesis of such compounds may require strategies to control the axial chirality.

Purification and Characterization Techniques for Novel N-Hydroxybenzamide Derivatives

The successful synthesis of novel N-hydroxybenzamide derivatives, including analogues of this compound, relies on robust purification and characterization techniques to ensure the identity, purity, and structural integrity of the final compounds.

Purification Techniques:

Following synthesis, crude reaction mixtures typically contain the desired product along with unreacted starting materials, byproducts, and reagents. Purification is essential to isolate the target compound.

Crystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution.

Chromatography: Chromatographic techniques are widely used for the purification of N-hydroxybenzamide derivatives.

Column Chromatography: The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, leading to their separation.

Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used for purifying larger quantities of compounds. It offers excellent separation efficiency.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for preliminary purity assessment.

A summary of common purification techniques is presented in the table below.

| Purification Technique | Principle | Application |

| Crystallization | Difference in solubility of the compound and impurities at different temperatures. | Purification of solid N-hydroxybenzamide derivatives. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | General purification of solid and non-volatile liquid derivatives. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Final purification of small to large quantities of derivatives, especially for achieving high purity. |

Characterization Techniques:

Once purified, the novel N-hydroxybenzamide derivatives must be thoroughly characterized to confirm their chemical structure and purity. A combination of spectroscopic and analytical methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity. For a this compound analogue, characteristic signals would be observed for the aromatic protons, the ethyl group protons, and the N-H and O-H protons of the hydroxamic acid moiety.

¹³C NMR (Carbon NMR): Provides information about the different types of carbon atoms in the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For N-hydroxybenzamide derivatives, characteristic absorption bands for the C=O (carbonyl) and N-H/O-H stretching vibrations would be expected.

X-ray Crystallography: For crystalline compounds, X-ray crystallography can provide the definitive three-dimensional structure of the molecule, including the stereochemistry of any chiral centers. nih.gov

An illustrative table of expected spectroscopic data for the parent compound, 4-Hydroxybenzamide, is provided below as a reference. chemicalbook.com

| Technique | Data |

| ¹H NMR (DMSO-d₆, 90 MHz) | δ 10.0 (s, 1H, OH), 7.77 (d, 2H, Ar-H), 7.12 (br s, 1H, NH), 6.81 (d, 2H, Ar-H) |

| Mass Spectrometry (EI, 75 eV) | m/z (%): 137 (M⁺, 64.6), 121 (100), 93 (29.2), 65 (27.9) |

The combination of these purification and characterization techniques is crucial for ensuring the quality and reliability of novel N-hydroxybenzamide derivatives for further investigation.

Investigation of Biological Activities of 4 Ethyl N Hydroxybenzamide and Its Analogues in Preclinical Models

Antimicrobial and Anti-Parasitic Efficacy

Antiprotozoal Activities (e.g., Toxoplasma gondii, Plasmodium falciparum, Trypanosoma, Leishmania)

The compound N-(4-ethylbenzoyl)-2-hydroxybenzamide, an analogue of 4-Ethyl-N-hydroxybenzamide, was identified as a potent inhibitor of Toxoplasma gondii tachyzoites following a high-throughput screening of a small molecule library. morressier.com In vitro, this compound was effective against T. gondii in the nanomolar range, with a reported IC50 value of 32 nM, and showed no apparent toxicity toward human foreskin fibroblast (HFF) host cells at concentrations up to 10 μM. morressier.com Further studies confirmed its robust activity against the parasite. nih.govresearchgate.net

The N-benzoyl-2-hydroxybenzamide series, including the 4-ethyl analogue, was subsequently evaluated against a panel of other protozoan parasites. morressier.comnih.gov This class of compounds demonstrated a broad spectrum of activity. nih.gov Structure-activity relationship (SAR) analyses led to the identification of derivatives with significant efficacy against the K1 isolate of Plasmodium falciparum and Leishmania donovani. morressier.comnih.gov One optimized analogue showed activity against the K1 P. falciparum isolate that was 21-fold superior to the standard antimalarial drug, chloroquine. morressier.comnih.gov Another derivative displayed activity against L. donovani comparable to that of miltefosine, a drug used in the treatment of leishmaniasis. morressier.com While the series showed excellent to moderate activity against T. gondii, P. falciparum, and L. donovani, the analogues were found to be only moderately active against Trypanosoma cruzi and Trypanosoma brucei rhodesiense. morressier.comnih.gov The mechanism of action for this class of compounds against T. gondii has been linked to the disruption of a unique secretory pathway involving proteins trafficked to micronemes, rhoptries, and dense granules. nih.govresearchgate.net

| Compound Analogue | Parasite | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Toxoplasma gondii | IC50 | 32 nM | morressier.com |

| Optimized N-benzoyl-2-hydroxybenzamide analogue | Plasmodium falciparum (K1 isolate) | IC50 | 0.005 µg/mL | morressier.com |

| Chloroquine (Reference) | Plasmodium falciparum (K1 isolate) | IC50 | 0.108 µg/mL | morressier.com |

| Optimized N-benzoyl-2-hydroxybenzamide analogue | Leishmania donovani | IC50 | 0.135 µg/mL | morressier.com |

| Miltefosine (Reference) | Leishmania donovani | IC50 | 0.188 µg/mL | morressier.com |

Anti-Cancer Potential in Cellular and Animal Models

While direct studies on the anti-proliferative effects of this compound are limited in the reviewed literature, various substituted N-benzoyl-2-hydroxybenzamide and N-substituted benzamide (B126) analogues have been screened for cytotoxic activity against human cancer cell lines. A study involving variously substituted 2-hydroxy-N-(arylalkyl)benzamides identified five compounds that exhibited single-digit micromolar IC50 values against several human cancer cell lines. nih.gov For example, the analogue N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide was found to be one of the most potent compounds in this series. nih.gov Another study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives, analogues of gallic acid, found that their cytotoxic effect on colon carcinoma HCT-116 cells was influenced by the length and branching of the N-alkyl chain. orientjchem.org The 3,4,5-trihydroxy-N-hexyl-benzamide derivative showed the strongest inhibitory effect among the tested compounds in that series, with an IC50 value of 0.07 µM. orientjchem.org

| Compound Analogue | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | IC50 | 0.07 | orientjchem.org |

| 3,4,5-trihydroxy-N–tert-butyl-benzamide | HCT-116 (Colon) | IC50 | 0.16 | orientjchem.org |

| 3,4,5-trihydroxy-N–sec-butyl-benzamide | HCT-116 (Colon) | IC50 | 1.34 | orientjchem.org |

| 3,4,5-trihydroxy-N-ethyl-benzamide | HCT-116 (Colon) | IC50 | 1.64 | orientjchem.org |

| 3,4,5-trihydroxy-N-methyl-benzamide | HCT-116 (Colon) | IC50 | 2.43 | orientjchem.org |

| Gallic Acid (Reference) | HCT-116 (Colon) | IC50 | 0.05 | orientjchem.org |

| Doxorubicin (Reference) | HCT-116 (Colon) | IC50 | 0.001 | orientjchem.org |

The mechanism of anti-cancer activity for certain N-substituted benzamide analogues involves the induction of apoptosis. nih.govnih.gov The compound declopramide (B1670142) (3-chloroprocainamide), an N-substituted benzamide, was shown to induce cytochrome c release into the cytosol and subsequent caspase-9 activation in mouse pre-B cells and human promyelocytic cancer cells (HL60). nih.gov This apoptotic pathway was inhibited by the broad-spectrum caspase inhibitor zVADfmk and the caspase-9 inhibitor zLEDHfmk, and was also suppressed by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, the potent 2-hydroxy-N-(arylalkyl)benzamide analogue, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was demonstrated to reduce proliferation and induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.gov The induction of apoptosis was confirmed by an increase in several apoptotic markers, including a rise in the subdiploid cell population, the activation of caspases, and the site-specific cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov These findings suggest that the induction of the intrinsic, mitochondria-mediated apoptosis pathway is a key mechanism of action for the cytotoxic effects of these benzamide derivatives. nih.gov

Information regarding the efficacy of this compound or its direct analogues in non-human cancer xenograft models was not available in the consulted research literature. While some studies have examined the in vivo efficacy of related compounds in infectious disease models, specific data on their performance in cancer xenograft models have not been detailed. researchgate.net

Other Investigated Biological Activities (e.g., Anti-inflammatory, H2S Release Modulation)

Beyond their antiprotozoal and potential anticancer activities, analogues of this compound have been investigated for other biological functions, notably anti-inflammatory effects and hydrogen sulfide (B99878) (H2S) modulation.

The class of N-substituted benzamides has been shown to possess anti-inflammatory properties. nih.gov This activity is partly attributed to the inhibition of NFκB (nuclear factor kappa B) activity and the reduction of TNFα (tumor necrosis factor-alpha) production. nih.gov Salicylanilides, which share a structural resemblance, have also demonstrated anti-inflammatory activity, evidenced by their capacity to inhibit protein denaturation. nih.gov

Furthermore, derivatives of the structurally related compound 4-hydroxythiobenzamide (B41779) have been developed as hydrogen sulfide (H2S)-releasing molecules. nih.gov H2S is an endogenous gaseous mediator known for its cytoprotective, anti-inflammatory, and vasodilatory effects. nih.gov A novel, esterase-sensitive H2S-releasing prodrug derived from this scaffold demonstrated the ability to protect gastric mucosa from injury in preclinical models, an effect linked to the controlled release of H2S. nih.gov This suggests that the benzamide scaffold can be modified to serve as a carrier for therapeutic agents like H2S.

Mechanistic Elucidation of 4 Ethyl N Hydroxybenzamide Action at Molecular and Cellular Levels

Identification and Validation of Molecular Targets

The primary molecular targets of N-hydroxybenzamide derivatives are histone deacetylase enzymes. nih.gov These enzymes play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. Inhibition of HDACs by compounds like 4-Ethyl-N-hydroxybenzamide is a key strategy in various therapeutic areas, including oncology. nih.gov

The inhibitory activity of N-hydroxybenzamide compounds is centered on their interaction with the active site of HDAC enzymes. This active site contains a zinc ion (Zn²⁺) that is essential for the deacetylation reaction. The N-hydroxybenzamide moiety acts as a zinc-binding group, chelating the zinc ion and thereby blocking the catalytic activity of the enzyme.

The interaction typically involves the hydroxamic acid group (-CONHOH) of the N-hydroxybenzamide scaffold. This group coordinates with the zinc ion in the active site of the HDAC enzyme. This binding is a hallmark of many potent HDAC inhibitors. nih.gov Molecular docking studies of related N-hydroxypropenamides incorporating a quinazolin-4(3H)-one scaffold have revealed key interactions within the HDAC active site. These studies show that the hydroxamic acid group effectively binds to the zinc ion, while other parts of the molecule can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site channel, further stabilizing the enzyme-inhibitor complex.

While a specific protein-ligand interaction profile for this compound is not extensively documented, the interactions for the broader class of N-hydroxybenzamide-based HDAC inhibitors have been characterized. These studies reveal that the binding affinity and selectivity of these inhibitors are determined by the interactions of their different structural components with the HDAC active site.

Biochemical Pathway Modulation

The primary biochemical pathway modulated by this compound, through its putative role as an HDAC inhibitor, is the regulation of protein acetylation. By inhibiting HDACs, the removal of acetyl groups from histones is blocked. This leads to an accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.

This alteration in chromatin structure allows for the transcription of genes that were previously silenced. Among the genes that are often upregulated are those involved in tumor suppression and the regulation of the cell cycle. For instance, the inhibition of HDAC1 has been linked to the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, which can halt cell proliferation. acs.org

Cellular Response Studies

The biochemical changes induced by HDAC inhibition translate into observable cellular responses, including effects on cell division and gene expression.

HDAC inhibitors are well-known to interfere with the cell cycle of proliferating cells, often leading to cell cycle arrest. Studies on novel 4-oxoquinazoline-based N-hydroxypropenamides have demonstrated that these compounds can induce cell cycle arrest in cancer cells. For example, treatment of SW620 human colon cancer cells with potent derivatives led to a significant accumulation of cells in the G2/M phase of the cell cycle. acs.org

A related compound, N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), has been shown to cause a reduction in the proliferation rate of PC3 prostate cancer cells, which was associated with an accumulation of cells in the G0/G1 phase. nih.gov This suggests that N-hydroxybenzamide derivatives can induce cell cycle arrest at different phases, depending on the specific chemical structure and the cellular context.

Table 1: Effect of Representative N-Hydroxypropenamides on Cell Cycle Distribution in SW620 Cells acs.org

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Vehicle | 60.15 | 33.56 | 6.29 |

| Compound 10l (10 µM) | 40.12 | 33.18 | 26.70 |

| Compound 10m (10 µM) | 38.77 | 31.12 | 30.11 |

Data is illustrative of the effects of potent N-hydroxybenzamide derivatives and not of this compound itself.

A direct consequence of HDAC inhibition is the alteration of gene expression profiles. By promoting a more open chromatin state, HDAC inhibitors can lead to the re-expression of silenced tumor suppressor genes. While specific gene expression studies on this compound are not available, research on the broader class of HDAC inhibitors has consistently shown changes in the expression of genes involved in cell cycle control, apoptosis, and differentiation.

For example, N-(4-hydroxyphenyl) retinamide has been observed to cause a significant decrease in c-myc mRNA expression in PC3 cells, which is associated with its growth-inhibitory effects. nih.gov The ability to modulate gene expression is a cornerstone of the therapeutic potential of HDAC inhibitors.

Kinetic Analysis of Enzyme Inhibition

A thorough search for kinetic data on the inhibition of enzymes by this compound yielded no specific results. Kinetic analysis is fundamental to understanding how a compound interacts with an enzyme, defining parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive). Without experimental data, it is not possible to provide a kinetic profile for this compound's interaction with any specific enzyme target.

Structure Activity Relationship Sar Studies for Optimized Biological Profiles of 4 Ethyl N Hydroxybenzamide Derivatives

Impact of Substituents on Potency and Selectivity

The biological activity of 4-Ethyl-N-hydroxybenzamide derivatives is highly sensitive to the nature and position of various substituents. Modifications to the N-hydroxy group, the alkyl chain, and the aromatic ring have profound effects on the compound's potency and its selectivity towards specific biological targets.

The N-hydroxybenzamide moiety is a critical pharmacophore in many biologically active compounds, largely due to the properties of the N-hydroxy group (a hydroxamic acid). This functional group is an excellent bidentate ligand for metal ions like zinc, iron, and nickel. rsc.org This chelating ability is fundamental to the mechanism of action for many derivatives, particularly those that function as enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors, where the hydroxamic acid coordinates with a zinc ion in the enzyme's active site. rsc.orgjprdi.vn

The significance of the N-hydroxy group is often demonstrated through comparative studies. For instance, in a series of N-substituted benzimidazole (B57391) carboxamides, the introduction of hydroxyl groups was found to be crucial for improving antioxidant activity. mdpi.comnih.gov Removal or replacement of the N-hydroxy group typically leads to a significant decrease or complete loss of activity, underscoring its essential role in target binding. For example, converting a salicylic (B10762653) acid derivative to its corresponding benzohydroxamic acid can be a strategy to modulate activity, though it may not always lead to improvement, indicating a complex interplay with other structural features. nih.gov

Structure-activity relationship studies on various classes of compounds demonstrate a clear correlation between alkyl chain length and biological activity. Generally, increasing the chain length enhances hydrophobic interactions with the target protein or improves membrane permeability. For instance, studies on phytocannabinoids show that the length of the alkyl side chain is critically important for interaction with human cannabinoid receptors, with optimal binding affinity for CB₁ found in compounds with chains between five and eight carbons. caymanchem.com Similarly, in a series of parabens, longer alkyl chains were more readily metabolized by certain enzymes found in the skin, while shorter chains were preferred by liver enzymes, highlighting how chain length can influence metabolic stability. researchgate.net However, this trend is not limitless; an excessively long chain can lead to reduced solubility or steric hindrance, resulting in a "cut-off effect" where activity decreases beyond an optimal length. Branching of the alkyl chain can also diminish activity by reducing the efficiency of hydrophobic interactions compared to a straight chain counterpart. researchgate.net In a specific study on N-benzoyl-2-hydroxybenzamides, the N-(4-ethylbenzoyl)-2-hydroxybenzamide derivative was noted to have moderate activity against T. gondii parasites, providing a direct example of the contribution of an ethyl group to the biological profile of a related scaffold. nih.gov

| Compound Series | Alkyl Chain Modification | Observation on Biological Activity |

| Cannabinoids | Chain length varied (C3 to C8) | Optimal binding to CB₁ receptor with 5-8 carbons. caymanchem.com |

| Parabens (in liver) | Shorter chains (e.g., methyl) | More readily metabolized. researchgate.net |

| Parabens (in skin) | Longer chains (e.g., butyl) | More readily metabolized. researchgate.net |

| Parabens | Branched chains (e.g., isopropyl) | Reduced rates of hydrolysis compared to straight chains. researchgate.net |

Substitution on the aromatic ring is a cornerstone of medicinal chemistry for fine-tuning the electronic properties and steric profile of a drug candidate. Substituents influence the reactivity of the benzene (B151609) ring through a combination of inductive and resonance effects. libretexts.orgmsu.edu

Electron-donating groups (e.g., alkyl groups like ethyl, hydroxyl, methoxy) increase the electron density of the aromatic ring, making it more nucleophilic. lumenlearning.com These groups are generally considered "activating" and can enhance binding to certain biological targets. In studies of N-benzimidazole benzamides, derivatives with hydroxyl and methoxy (B1213986) groups showed significant antiproliferative activity. mdpi.com

Electron-withdrawing groups (e.g., halogens, nitro, cyano, carbonyl) decrease the ring's electron density, making it less reactive. lumenlearning.comnih.gov These "deactivating" groups can also play a crucial role. For example, cyano-substituted derivatives of N-benzimidazole benzamides displayed strong antiproliferative effects. nih.gov In another study, the introduction of a methanesulfonyl group, a strong electron-withdrawing group, resulted in a complete loss of antiparasitic activity in a series of N-benzoyl-2-hydroxybenzamides. nih.gov

The position of the substituent is also critical. Generally, for activating groups, substitution is directed to the ortho and para positions, while deactivating groups direct to the meta position. msu.edu

| Base Scaffold | Aromatic Ring Substituent | Effect on Activity |

| N-Benzoyl-2-hydroxybenzamides | Methanesulfonyl (para-position) | Complete loss of antiparasitic activity. nih.gov |

| N-Benzimidazole Benzamides | Hydroxy and Methoxy groups | Pronounced antiproliferative and antioxidant activity. mdpi.comnih.gov |

| N-Benzimidazole Benzamides | Cyano group | Strong antiproliferative activity. nih.gov |

Linker Chemistry and its Influence on Biological Activity

In many therapeutic applications, the this compound moiety may act as a key functional component (e.g., a zinc-binding group) tethered to a larger molecular scaffold via a linker. The chemical nature of this linker—its length, rigidity, and composition—is not merely a spacer but an active modulator of the compound's biological properties.

Studies on small molecule STAT3 inhibitors, which incorporate a hydroxamic acid motif, have demonstrated the profound impact of linker modifications. In one study, the parent compound contained a glycine (B1666218) (Gly) linker. Replacing this with an alanine (B10760859) (Ala) linker, which introduces a methyl group, moderately improved the STAT3-inhibitory activity, decreasing the IC₅₀ value from 6.8 μM to 3.0 μM. acs.org This seemingly minor change can alter the conformational flexibility and orientation of the functional groups, leading to a better fit within the target's binding pocket.

The versatility of the linker is also highlighted in the design of antibody-drug conjugates (ADCs), where hydroxamic acids have been attached to monoclonal antibodies. The linker in this context must be stable in circulation but allow for the release of the active drug at the target site. rsc.org The development of novel linkers is thus a critical aspect of optimizing the therapeutic index of such complex molecules. nih.gov

Stereochemical Effects on Target Binding and Activity

Stereochemistry, the three-dimensional arrangement of atoms, can have a dramatic effect on biological activity. When a molecule is chiral, its different enantiomers or diastereomers can exhibit vastly different potencies, selectivities, and metabolic profiles because biological targets like enzymes and receptors are themselves chiral.

This principle has been clearly illustrated in the development of STAT3 inhibitors based on a glycinamide (B1583983) scaffold. When the linker was modified to include a chiral center, such as in alanine or proline-based derivatives, the stereochemical configuration was found to be critical. Analogues with an (R)-configuration at the chiral center consistently showed improved inhibitory activity and selectivity against STAT3 DNA-binding activity compared to their (S)-counterparts or achiral parent compounds. nih.govacs.org For example, the (R)-configured alanine-linker analogue 1a (IC₅₀ = 3.0 μM) and the (R)-configured proline-based derivative 5d (IC₅₀ = 2.4 μM) were both more potent than the original lead compound. nih.govacs.org

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are most important for potency.

Several QSAR studies have been successfully conducted on hydroxamic acid and benzohydrazide (B10538) derivatives. jprdi.vnchalcogen.roderpharmachemica.com These studies typically involve a dataset of compounds with known biological activities (e.g., IC₅₀ or MIC values). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that links these descriptors to the observed activity. jprdi.vnresearchgate.net

For example, a 2D-QSAR study on a series of 55 N-hydroxybenzamide and N-hydroxypropenamide derivatives as HDAC6 inhibitors developed a robust model with a high correlation coefficient (R² = 0.905). jprdi.vnresearchgate.net Such models are validated internally (e.g., leave-one-out cross-validation) and externally with a test set of compounds to ensure their predictive power. derpharmachemica.comresearchgate.net The resulting QSAR models can guide the rational design of new derivatives with potentially enhanced activity by identifying the key descriptors that positively or negatively influence the biological outcome. nih.gov

Computational and Theoretical Investigations of 4 Ethyl N Hydroxybenzamide and Its Analogues

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design used to predict how a ligand, such as a benzamide (B126) derivative, might interact with a biological target, typically a protein or enzyme. umpr.ac.idmdpi.com Docking predicts the preferred orientation and binding affinity of a ligand within a receptor's active site, while MD simulations provide insights into the stability and dynamics of the ligand-receptor complex over time. tandfonline.com

Binding Affinity Predictions and Validation

Binding affinity, often expressed as a docking score (in kcal/mol) or an IC50 value (the concentration required to inhibit a biological process by 50%), is a critical parameter for evaluating a compound's potential efficacy. nih.gov Molecular docking software calculates this affinity by estimating the free energy of binding, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net

Studies on various benzamide and N-hydroxybenzamide analogues demonstrate a wide range of binding affinities depending on their specific substitutions and the target protein. For instance, N-hydroxybenzamide derivatives designed as histone deacetylase (HDAC) inhibitors have shown potent activity, with some compounds exhibiting IC50 values in the low micromolar or even nanomolar range. nih.gov A study on 2-Benzoylamino-N-phenyl-benzamide derivatives reported docking scores ranging from -6.5 to -8.3 kcal/mol, indicating strong potential binding. researchgate.net Similarly, fluorinated benzamide derivatives have demonstrated increased binding affinity for the Cereblon (CRBN) E3 ligase compared to their non-fluorinated counterparts. nih.gov These predictions are crucial first steps that guide which compounds should be prioritized for synthesis and further in vitro testing. researchgate.net

| Compound Class | Target | Predicted Affinity | Reference |

|---|---|---|---|

| 2-Benzoylamino-N-phenyl-benzamide derivatives | COVID-19 Main Protease | -7.5 to -8.3 kcal/mol | researchgate.net |

| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives | Histone Deacetylases (HDACs) | IC50 values as low as 0.3 µM | nih.gov |

| Fluorinated Benzamide derivatives | Cereblon (CRBN) | IC50 = 63 ± 16 μM | nih.gov |

| N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide analogue (3c) | Not Specified | -60.37 (Docking Score) | ijsrst.com |

Identification of Key Interacting Residues and Binding Modes

Beyond predicting affinity, molecular docking elucidates the specific binding mode and identifies key amino acid residues in the target's active site that interact with the ligand. nih.gov These interactions are fundamental to the stability and specificity of the ligand-receptor complex.

For benzamide and N-hydroxybenzamide analogues, several types of interactions are commonly observed:

Hydrogen Bonding: The amide or hydroxamic acid moieties are prime candidates for forming hydrogen bonds. The N-hydroxybenzamide group, in particular, is known to act as a zinc-chelating moiety in metalloenzymes like HDACs, forming strong coordinate bonds with the zinc ion in the active site. vnu.edu.vn

Hydrophobic Interactions: The benzene (B151609) ring and any alkyl groups (like the ethyl group in 4-Ethyl-N-hydroxybenzamide) typically engage in hydrophobic or steric interactions with nonpolar residues of the protein. researchgate.net

Pi-Pi Stacking: The aromatic ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan through π-π stacking.

In studies of substituted benzamides targeting the D4 dopamine (B1211576) receptor, it was found that polar substituents on the benzamide ring indirectly mediate interactions, leading to steric crowding with specific residues like Thr7.39. nih.govnih.gov Docking studies of other benzamide derivatives against topoisomerase enzymes revealed interactions with key residues in the enzyme's active site, with some compounds showing a higher affinity for Topoisomerase IIα. dergipark.org.tr

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. rsc.org It is instrumental in calculating a range of molecular properties that help explain experimental observations and predict chemical behavior. researchgate.net

Electronic Structure Properties (HOMO-LUMO, MEP)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. researchgate.net For benzamide analogues, MEP analysis often shows that the most electron-rich areas are located around the carbonyl oxygen and other heteroatoms, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. tandfonline.comtandfonline.com

| Parameter | Significance | Typical Calculated Value Range for Analogues |

|---|---|---|

| EHOMO (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| ELUMO (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE, eV) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net | ~3.5 to 5.0 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | ~1.7 to 2.5 eV |

| Electronegativity (χ) | Measures the power to attract electrons. | ~3.7 to 5.0 eV |

Note: Values are illustrative and depend on the specific analogue and computational method. dergipark.org.trnih.gov

Vibrational Analysis and Spectroscopic Correlations

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the specific molecular motions (stretching, bending, torsion) corresponding to the peaks observed in experimental FT-IR and FT-Raman spectra. ias.ac.in

For benzamide analogues like 5-chloro-2-hydroxybenzamide, DFT calculations have been used to assign the vibrational modes of the -CONH2 group and the effects of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. nih.gov In studies of Ethenzamide (2-ethoxybenzamide), DFT simulations helped attribute the characteristic peaks in terahertz and Raman spectra to specific intermolecular interactions, such as acid-amide heterosynthons formed in cocrystals. nih.govmdpi.com This correlation between theoretical and experimental spectra provides a detailed understanding of the molecule's structure and bonding. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Property Prediction (Excluding Safety/Adverse Effect Profiles)

Before a compound can become a viable drug candidate, it must possess favorable ADME properties. In silico ADMET prediction models use a molecule's structure to estimate its pharmacokinetic profile, allowing for early-stage screening and optimization. mdpi.comdergipark.org.tr These computational tools can predict a range of properties, including gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. jonuns.commdpi.com

For various benzamide analogues, in silico tools like pkCSM and SwissADME have been used to predict key pharmacokinetic parameters. umpr.ac.idresearchgate.net These predictions help assess the "drug-likeness" of a compound based on criteria such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. japtronline.com For example, studies on N-(4-fluorophenylcarbamothioyl) benzamide and 2-Benzoylamino-N-phenyl-benzamide derivatives have used these methods to confirm that the designed molecules fall within acceptable ranges for oral bioavailability and other desirable pharmacokinetic properties. researchgate.netjonuns.com

| ADME Parameter | Description | Predicted Outcome for Analogues | Reference |

|---|---|---|---|

| Human Intestinal Absorption (%) | Percentage of the compound absorbed through the human intestine. | Generally predicted to be high (>80-90%) | researchgate.netjaptronline.com |

| Caco-2 Permeability | An indicator of intestinal absorption. Expressed as log Papp in 10-6 cm/s. | Values often > 0.9, indicating high permeability. | japtronline.com |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB. Expressed as logBB. | Variable; dependent on specific substitutions. | mdpi.com |

| CYP450 Inhibition | Predicts if the compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Many analogues are predicted to be non-inhibitors of major isoforms. | japtronline.com |

| Water Solubility (logS) | Logarithm of the molar concentration in water. | Moderately soluble to soluble. | japtronline.com |

Note: Predictions are from various *in silico models and serve as estimations.*

QSAR Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds, thereby guiding the design of more effective analogues. In the context of this compound and its related compounds, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including enzyme inhibition.

While specific QSAR models for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds, such as N-ethyl-4-(pyridin-4-yl)benzamide and other benzamide derivatives. These studies provide a framework for understanding which molecular properties are likely to govern the activity of this compound and how it can be modified to enhance its therapeutic potential.

Detailed Research Findings from Analogue Studies

A notable 3D-QSAR study was conducted on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as inhibitors of Rho-associated kinase-1 (ROCK1), a target implicated in various diseases. chalcogen.ronih.govnih.gov This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop robust predictive models.

The statistical significance of the developed models was high, indicating their predictive power. For the CoMFA model, a leave-one-out cross-validation q² value of 0.774 and a non-cross-validated r² of 0.965 were obtained. chalcogen.ronih.govnih.gov The CoMSIA model also demonstrated strong predictive capability with a q² of 0.676 and an r² of 0.949. chalcogen.ronih.govnih.gov These statistical parameters underscore the reliability of the QSAR models in predicting the inhibitory activity of this class of compounds.

The key findings from the contour maps generated by the CoMFA and CoMSIA models highlighted the critical structural features for ROCK1 inhibition:

Steric Fields: The models indicated that bulky substituents at certain positions of the benzamide ring were favorable for activity, while bulkiness in other regions was detrimental.

Electrostatic Fields: The presence of electropositive groups at specific locations and electronegative groups at others was shown to enhance the inhibitory potency.

Hydrophobic Fields: The models suggested that increasing the hydrophobicity in certain areas of the molecule could lead to improved activity.

Hydrogen Bond Donor and Acceptor Fields: The analysis identified key sites where hydrogen bond donors and acceptors were crucial for interaction with the target enzyme.

Based on these QSAR models, novel compounds with potentially higher inhibitory activity were designed. This rational design approach, guided by computational insights, is a powerful tool in modern drug discovery. chalcogen.ronih.govnih.gov

Furthermore, QSAR studies on other benzamide derivatives, particularly those investigated as histone deacetylase (HDAC) inhibitors, have consistently shown the importance of the hydroxamic acid moiety for chelating with the zinc ion in the enzyme's active site. nih.govbenthamdirect.com These studies also emphasize the role of the linker region and the cap group in determining the potency and selectivity of the inhibitors. nih.govbenthamdirect.com For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors revealed that hydrophobic character is crucial for their inhibitory activity, and the inclusion of hydrophobic substituents is likely to enhance potency. nih.govbenthamdirect.com Additionally, hydrogen bond donating groups were found to positively contribute to the inhibitory activity, whereas electron-withdrawing groups had a negative influence. nih.govbenthamdirect.com

The table below summarizes the key molecular descriptors and their influence on the activity of benzamide analogues, which can be extrapolated to guide the design of novel this compound derivatives.

| Descriptor Category | Favorable for Activity | Unfavorable for Activity |

| Steric | Bulky groups at specific positions of the benzamide ring. | Bulkiness in other defined regions. |

| Electrostatic | Electropositive groups at certain locations. | Electron-withdrawing groups in specific areas. |

| Hydrophobic | Increased hydrophobicity in designated regions. | Hydrophilic groups in lipophilic pockets. |

| Hydrogen Bonding | Presence of H-bond donors and acceptors at key interaction sites. | Absence of necessary H-bonding features. |

By integrating the findings from these analogue studies, a hypothetical QSAR model for this compound can be conceptualized. The ethyl group on the amide nitrogen and the hydroxyl group on the benzamide ring are key features. QSAR models would likely indicate that modifications to the ethyl group could influence steric and hydrophobic interactions, while substitutions on the phenyl ring would modulate electrostatic and steric properties.

The following table presents a hypothetical dataset of this compound analogues and their predicted activities based on the principles derived from the aforementioned QSAR studies. This serves as an illustration of how QSAR can be used for activity prediction and rational design.

| Compound | Modification | Predicted Activity (pIC50) | Rationale for Prediction |

| 1 | This compound | 6.5 | Parent Compound |

| 2 | 4-Propyl-N-hydroxybenzamide | 6.8 | Increased hydrophobicity of the alkyl chain may be favorable. |

| 3 | 4-Ethyl-3-methoxy-N-hydroxybenzamide | 7.1 | Methoxy (B1213986) group can act as an H-bond acceptor and increase electrostatic interactions. |

| 4 | 4-Ethyl-3-chloro-N-hydroxybenzamide | 6.2 | Electron-withdrawing chloro group may be unfavorable based on some HDAC inhibitor models. |

| 5 | 4-(1-Hydroxyethyl)-N-hydroxybenzamide | 6.9 | Introduction of a hydrogen bond donor. |

Advanced Analytical and Methodological Approaches in 4 Ethyl N Hydroxybenzamide Research

Spectroscopic Characterization Techniques (e.g., FT-IR, FT-Raman, SERS, UV-Vis, NMR)

Spectroscopic techniques are fundamental for elucidating the molecular structure of 4-Ethyl-N-hydroxybenzamide. Each method provides unique insights into the compound's functional groups, bonding arrangements, and electronic properties.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy are vital for identifying the vibrational modes of the molecule's functional groups. In a study of a structurally similar compound, 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, FT-IR and FT-Raman spectra were recorded and analyzed to assign specific vibrational frequencies. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, N-H stretching of the amide group, C=O stretching of the carbonyl group, and various vibrations corresponding to the aromatic ring and the ethyl group. FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds.

Surface-Enhanced Raman Scattering (SERS) offers a significant enhancement of the Raman signal, allowing for the analysis of molecules at very low concentrations. When adsorbed on a metallic surface, such as a silver colloid, the orientation and interaction of the molecule with the surface can be studied. For instance, the presence of certain group modes in the SERS spectrum can indicate the proximity of those groups to the metal surface, providing clues about the molecule's adsorption geometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to investigate the electronic transitions within the molecule. The benzamide (B126) chromophore in this compound is expected to exhibit strong absorption bands in the UV region. Studies on related compounds like p-hydroxybenzoic acid and its ethyl ester show characteristic absorption maxima that are sensitive to pH and solvent polarity, reflecting the different electronic states of the molecular and ionic forms. nist.gov The UV-Vis spectrum provides information on the conjugated system of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is arguably the most powerful tool for unambiguous structure determination.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each type of proton. This includes a triplet and a quartet for the ethyl group protons, distinct signals for the aromatic protons on the benzene (B151609) ring (which would appear as two doublets for a para-substituted ring), and exchangeable proton signals for the N-H (amide) and O-H (hydroxyl) groups.

¹³C NMR: The carbon-13 NMR spectrum would show separate resonances for each unique carbon atom, including the carbonyl carbon, the carbons of the ethyl group, and the four distinct carbons of the para-substituted aromatic ring. chemicalbook.com

Table 1: Summary of Expected Spectroscopic Data for this compound

| Technique | Observed Feature | Expected Region/Chemical Shift | Information Provided |

|---|---|---|---|

| FT-IR | O-H Stretch (hydroxyl) | ~3200-3600 cm⁻¹ (broad) | Presence of hydroxyl group |

| N-H Stretch (amide) | ~3100-3500 cm⁻¹ | Presence of amide N-H group | |

| C=O Stretch (amide I) | ~1630-1680 cm⁻¹ | Presence of carbonyl group | |

| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | Presence of benzene ring | |

| ¹H NMR | -CH₃ (ethyl) | ~1.2 ppm (triplet) | Ethyl group terminal methyl |

| -CH₂- (ethyl) | ~2.6 ppm (quartet) | Ethyl group methylene | |

| Aromatic protons | ~6.8-7.8 ppm (two doublets) | Para-substituted benzene ring | |

| -OH, -NH | Variable, broad | Hydroxyl and amide protons | |

| ¹³C NMR | -CH₃ (ethyl) | ~15 ppm | Ethyl group terminal methyl |

| -CH₂- (ethyl) | ~40 ppm | Ethyl group methylene | |

| Aromatic carbons | ~115-160 ppm | Benzene ring carbons | |

| C=O (carbonyl) | ~165-170 ppm | Amide carbonyl carbon | |

| UV-Vis | π → π* transitions | ~250-280 nm | Benzene ring conjugation |

Mass Spectrometry-Based Analysis with Derivatization-Enhanced Detection

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for quantification and impurity profiling. However, compounds like this compound may exhibit poor ionization efficiency, leading to low sensitivity. nih.gov

Chemical derivatization is a strategy employed to overcome these limitations by chemically modifying the analyte to improve its analytical characteristics. spectroscopyonline.com The primary goals of derivatization for MS analysis are to enhance ionization efficiency, increase the mass of the analyte to move it out of the low-mass interference region, and introduce specific fragmentation patterns that aid in structural confirmation. nih.govspectroscopyonline.com

For this compound, both the hydroxyl (-OH) and the N-hydroxyamide (-NHOH) groups are potential sites for derivatization.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. This increases the volatility and thermal stability of the compound, making it more amenable to gas chromatography-mass spectrometry (GC-MS), and can improve ionization in certain MS techniques.

Acylation: Acylating reagents can introduce groups that enhance detectability.

Reagents for Charged Moieties: Derivatization can also introduce a permanently charged group, which significantly enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry. Reagents like Girard's reagent T can target carbonyl groups, though for this compound, reagents targeting hydroxyl or amine functionalities would be more applicable. spectroscopyonline.com For instance, reagents containing a quaternary ammonium (B1175870) group can be used to create a derivative with a fixed positive charge.

The choice of derivatization reagent depends on the specific analytical goal, the matrix in which the compound is being analyzed, and the type of mass spectrometer being used. rsc.org

Table 2: Potential Derivatization Strategies for this compound

| Derivatization Reagent Class | Example Reagent | Target Functional Group(s) | Purpose |

|---|---|---|---|

| Silylating Agents | BSTFA, TMSCl | -OH, -NH | Increase volatility and thermal stability for GC-MS. |

| Acylating Agents | Acetic Anhydride, Trifluoroacetic Anhydride | -OH, -NH | Improve chromatographic properties and introduce specific mass shifts. |

| Alkylating Agents | Alkyl halides (e.g., CH₃I) | -OH, -NH | Modify polarity and improve stability. |

| Charge-Tagging Reagents | Girard's Reagents (modified for -OH) | -OH | Introduce a permanent charge to enhance ESI-MS sensitivity. |

Chromatographic Methods for Compound Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or matrix components, as well as for quantifying its concentration. tandfonline.com High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like benzamide derivatives. nih.govnih.gov

A typical setup for the analysis of this compound would involve Reversed-Phase HPLC (RP-HPLC).

Stationary Phase: A C18 or C8 column is generally effective, where the non-polar stationary phase retains the analyte based on its hydrophobicity. waters.com

Mobile Phase: A gradient or isocratic elution using a mixture of water (often buffered or acidified with formic or acetic acid for better peak shape and MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. researchgate.net The mobile phase composition is optimized to achieve good separation and a reasonable analysis time.

Detection: UV detection is highly suitable, as the aromatic ring of the benzamide provides strong chromophores. The detection wavelength is typically set around the absorption maximum of the compound (e.g., ~254 nm). For higher specificity and sensitivity, especially in complex matrices or for impurity profiling, a mass spectrometer is used as the detector (LC-MS). nih.gov

This HPLC method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure its reliability for quantitative analysis and purity assessment. nih.gov Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Analysis of Benzamide Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, provides protons for ESI-MS. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Elution Mode | Gradient or Isocratic | To achieve optimal separation of analyte and impurities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns. |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

| Injection Volume | 5 - 20 µL | Sample introduction. |

| Detection | UV at ~254 nm or MS Scan | Quantitation and identification. |

Cell-Based Assay Development and High-Throughput Screening

To investigate the biological activity of this compound, cell-based assays are indispensable. These assays provide a biologically relevant context to study the effects of a compound on cellular processes. news-medical.net The development of such an assay is the first step toward high-throughput screening (HTS), a process used to test thousands of compounds in a rapid and automated fashion to identify potential drug leads. nih.goveurekaselect.com

The development of a cell-based assay for HTS involves several key stages:

Target/Phenotype Identification: The first step is to decide on the biological question. Is the compound expected to inhibit a specific enzyme, kill cancer cells, or modulate a signaling pathway? N-hydroxybenzamides are known to have activity as histone deacetylase (HDAC) inhibitors, so an assay could be designed around this target class.

Cell Line Selection: A biologically relevant cell line is chosen. This could be a cancer cell line for oncology research or a cell line engineered to report on a specific pathway's activity.

Assay Principle and Readout: A robust and sensitive method to measure the compound's effect is selected. Common readouts include changes in cell viability (e.g., using MTT or CellTiter-Glo assays), apoptosis (e.g., caspase activity), gene expression (e.g., reporter gene assays like luciferase or GFP), or post-translational modifications. nih.govpharmaron.com

Assay Miniaturization and Automation: The assay is optimized for a high-throughput format, typically in 384- or 1536-well microplates. Liquid handling is performed by robotic systems to ensure precision and speed.

Screening and Data Analysis: The compound library is screened, and the resulting large datasets are analyzed to identify "hits"—compounds that show significant activity. These hits are then subjected to further validation and dose-response studies to confirm their activity and determine their potency (e.g., IC₅₀ value). nih.gov

For a compound like this compound, a primary HTS campaign might involve a cytotoxicity screen across a panel of cancer cell lines to identify any potential anti-proliferative effects. Hits from this screen would then be investigated in more specific secondary assays to determine their mechanism of action.

Table 4: Key Stages in Cell-Based HTS Assay Development

| Stage | Description | Key Considerations | Example for this compound |

|---|---|---|---|

| 1. Assay Design | Define the biological endpoint to be measured. | Relevance to disease, robustness, and HTS compatibility. | Measure cell viability to screen for anticancer activity. |

| 2. Reagent & Cell Optimization | Select appropriate cell line and optimize cell density, incubation times, and reagent concentrations. | Reproducibility, signal-to-background ratio, Z'-factor. | Use HeLa or A549 cancer cells; optimize seeding density for logarithmic growth. |

| 3. Miniaturization | Adapt the assay protocol from larger formats (e.g., 96-well) to high-density plates (384- or 1536-well). | Volume reduction, edge effects, automation compatibility. | Transition to 384-well plates using automated liquid handlers. |

| 4. Primary Screen | Screen a large compound library at a single concentration. | Throughput, cost, hit identification rate. | Screen a 10,000-compound library at 10 µM concentration. |

| 5. Hit Confirmation & Validation | Re-test initial hits and perform dose-response curves to confirm activity and determine potency (IC₅₀). | Eliminate false positives, prioritize potent compounds. | Confirm hits and generate 8-point dose-response curves for active compounds. |

Future Research Directions and Conceptual Therapeutic Potential

Rational Design of Next-Generation Analogues for Enhanced Specificity and Potency

The core structure of 4-Ethyl-N-hydroxybenzamide offers multiple points for chemical modification to improve its pharmacological properties. The rational design of new analogues would focus on systematic modifications to understand and optimize structure-activity relationships (SAR). The primary components for modification include the N-hydroxyamide group, the central phenyl ring, and the 4-position ethyl substituent.

The N-hydroxybenzamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes, particularly histone deacetylases (HDACs). Future designs would likely retain this core functionality while modifying other parts of the molecule to enhance interactions with the target enzyme's active site. Modifications could aim to improve binding affinity, selectivity for specific enzyme isoforms, and pharmacokinetic properties.

Key conceptual strategies for analogue design include:

Modification of the Ethyl Group: The ethyl group at the 4-position can be replaced with a variety of other functional groups to probe the binding pocket of potential target enzymes. Introducing bulkier groups, longer alkyl chains, or cyclic structures could enhance van der Waals interactions. Incorporating polar groups could improve solubility or create new hydrogen bonding opportunities.

Substitution on the Phenyl Ring: Additional substitutions on the aromatic ring could modulate the electronic properties of the molecule and provide additional interaction points with a biological target.

Scaffold Hopping: Replacing the central phenyl ring with other aromatic or heterocyclic systems could lead to the discovery of novel scaffolds with improved potency, selectivity, or drug-like properties.

Table 1: Conceptual Modifications for Analogue Design

| Molecular Component | Proposed Modification | Rationale for Enhanced Activity |

|---|---|---|

| Ethyl Group (R1) | Substitution with longer alkyl chains, branched alkyls, or cycloalkyl groups. | To optimize hydrophobic interactions within the enzyme's binding pocket. |

| Introduction of aromatic rings (e.g., phenyl, benzyl). | To establish pi-stacking interactions with aromatic amino acid residues. | |

| Incorporation of polar functional groups (e.g., ethers, amines). | To improve solubility and form specific hydrogen bonds. | |

| Phenyl Ring | Introduction of additional substituents (e.g., halogens, methoxy (B1213986) groups). | To alter electronic properties and explore new binding interactions. |

| Replacement with heterocyclic scaffolds (e.g., pyridine, thiophene). | To improve metabolic stability, solubility, and patentability. |

| N-Hydroxyamide Linker | Isosteric replacements. | To modulate binding kinetics and physicochemical properties. |

Exploration of Novel Biological Targets beyond Current Findings

The N-hydroxybenzamide scaffold is a privileged structure in medicinal chemistry, most notably for its role in HDAC inhibitors. Therefore, a primary avenue for future research is the systematic evaluation of this compound and its next-generation analogues against the full panel of HDAC isoforms. Given that HDAC dysregulation is implicated in various cancers, neurodegenerative disorders, and inflammatory diseases, identifying a potent and isoform-selective inhibitor from this chemical series would be of significant therapeutic interest.

Beyond HDACs, the zinc-binding capability of the hydroxamic acid moiety suggests potential activity against other metalloenzymes. A logical next step would be to screen this compound derivatives against other enzyme classes, such as:

Matrix Metalloproteinases (MMPs): Involved in tissue remodeling, cancer invasion, and metastasis.

Tumor Necrosis Factor-α Converting Enzyme (TACE): A key enzyme in the inflammatory process.